molecular formula C24H22N2OS B2915334 2-((1-benzyl-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 681273-57-4

2-((1-benzyl-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2915334
CAS No.: 681273-57-4
M. Wt: 386.51
InChI Key: XJVJENJBOCEWGY-UHFFFAOYSA-N
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Description

2-((1-Benzyl-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide is a synthetic small molecule belonging to a class of 2-((indol-3-yl)thio)-N-benzyl-acetamides investigated for their potential as RNA-dependent RNA polymerase (RdRp) inhibitors . This scaffold has shown significant promise in research, particularly in the context of antiviral discovery. Related analogs have demonstrated potent inhibitory activity against SARS-CoV-2 RdRp, with certain compounds exhibiting IC50 values in the low micromolar range, comparable to control substances like remdesivir . The mechanism of action is characterized by the inhibition of viral RNA synthesis, which is crucial for the replication of many RNA viruses . The indole nucleus is a privileged structure in medicinal chemistry, known for its diverse biological activities, which include antiviral, anticancer, anti-inflammatory, and antimicrobial properties . The specific structural motif of a thioether linker at the 3-position of the indole ring, connected to an acetamide group, is a key pharmacophore for interacting with the RdRp enzyme . This makes this compound a valuable compound for researchers exploring new therapeutic agents against viral pathogens and for studying the biology of RNA viruses. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c1-18-8-7-11-20(14-18)25-24(27)17-28-23-16-26(15-19-9-3-2-4-10-19)22-13-6-5-12-21(22)23/h2-14,16H,15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVJENJBOCEWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-benzyl-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may find applications in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1H-Indol-3-yl)-N-phenylacetamide (Compound 1, )

  • Structural Differences : Lacks the benzyl group and thioether linkage present in the target compound.
  • Activity : Demonstrated α-amylase inhibitory activity (IC₅₀ = 12.3 µM) and antioxidant capacity (DPPH scavenging: 68% at 100 µM) .

Triazinoindole-Based Thioacetamides (Compounds 23–27, )

  • Structural Differences: Feature a triazino[5,6-b]indole core instead of a simple indole. Substituents include bromine, phenoxy, and cyanomethyl groups.
  • Key Insight: The triazinoindole core introduces additional hydrogen-bonding sites, which may alter target selectivity compared to the simpler indole scaffold in the target compound.

Adamantane-Substituted Indole Acetamides (Compounds 5a–y, )

  • Structural Differences : Incorporate a bulky adamantane group at the indole’s 2-position and a 2-oxoacetamide moiety.
  • Activity : Designed for antiviral or anticancer applications, though explicit data are unavailable .
  • Key Insight : The adamantane group significantly increases steric bulk, which could hinder binding to flat enzymatic pockets compared to the target compound’s benzyl group.

(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide (–8)

  • Structural Differences : Contains a chiral phenylethyl group instead of m-tolyl.
  • Crystallography : Orthorhombic crystal system (P2₁2₁2₁) with hydrogen-bonded dimers stabilizing the structure .
  • Key Insight : Chirality in the phenylethyl group may influence enantioselective interactions, whereas the m-tolyl group in the target compound offers a planar, electron-rich aromatic system.

Lipophilicity and Solubility

  • Target Compound : Predicted logP ~3.5 (benzyl and m-tolyl groups increase hydrophobicity).
  • Comparison :
    • Compound 1 () : Lower logP (~2.8) due to absence of benzyl/thioether .
    • Adamantane Derivatives () : Higher logP (>4.0) due to adamantane’s hydrophobicity .

Biological Activity

2-((1-benzyl-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide, identified by its CAS number 681273-57-4, is a synthetic organic compound belonging to the class of indole derivatives. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article summarizes the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name 2-(1-benzylindol-3-yl)sulfanyl-N-(3-methylphenyl)acetamide
Molecular Formula C24H22N2OS
Molecular Weight 398.50 g/mol

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Indole Core : Using methods such as Fischer indole synthesis or Bartoli indole synthesis.
  • Thioether Formation : Reacting the indole derivative with a thiol compound.
  • Acetamide Formation : Reaction with an acylating agent to introduce the acetamide group.

Anticancer Properties

Recent studies have explored the anticancer potential of various indole derivatives, including this compound. The compound's mechanism of action may involve interaction with specific molecular targets, leading to apoptosis in cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)4.2Induction of apoptosis
A549 (Lung Cancer)49.85Cell cycle arrest
HeLa (Cervical Cancer)7.01Microtubule disassembly

These findings suggest that the compound may exhibit significant cytotoxic effects against various cancer cell lines, potentially positioning it as a candidate for further drug development .

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : Interaction with enzymes involved in cell proliferation and survival.
  • Receptor Modulation : Binding to specific receptors that regulate cellular pathways linked to cancer and inflammation.

Further mechanistic studies are required to elucidate the exact pathways affected by this compound .

Case Studies and Research Findings

Several case studies highlight the potential therapeutic applications of indole derivatives:

  • Indole Derivatives in Cancer Therapy : A study demonstrated that indole-based compounds could inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle progression, thus providing a rationale for their use in cancer treatment .
  • Inflammatory Response Modulation : Indole compounds have been shown to modulate inflammatory responses through inhibition of pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-((1-benzyl-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide?

  • Methodological Answer : A key synthetic approach involves phase-transfer catalysis (PTC) for cycloalkylation steps. For example, benzyl-indole intermediates can be synthesized by reacting N1-benzyl-N1-cyano(1H-3-indolyl)methyl-3-chloro-propanamide under PTC conditions, followed by thioether formation and acetylation . Purification typically employs column chromatography, and intermediates are validated via NMR and mass spectrometry.

Q. How is the compound characterized using spectroscopic techniques?

  • Methodological Answer : Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like the thioether (C-S stretch, ~600–700 cm⁻¹) and acetamide (N-H bend, ~1550 cm⁻¹). Nuclear magnetic resonance (NMR) resolves regiochemistry: indole protons (δ 7.0–7.5 ppm), benzyl protons (δ 4.5–5.0 ppm), and m-tolyl methyl (δ 2.3 ppm). Theoretical calculations (e.g., DFT) validate experimental spectra by optimizing molecular geometry and simulating vibrational modes .

Advanced Research Questions

Q. How can researchers optimize the inhibitory activity of this compound against target enzymes like Schistosoma mansoni cysteine proteases?

  • Methodological Answer : Structure-activity relationship (SAR) studies are critical. For instance, modifying the thioacetamide linker or benzyl/indole substituents can enhance binding to SmCD1 (IC50 ~102.5 µM observed in related analogs) . High-throughput screening (HTS) combined with molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with catalytic residues). Dose-response assays (0–200 µM range) and Lineweaver-Burk plots determine inhibition mechanisms (competitive/non-competitive).

Q. How can contradictions in spectroscopic data (e.g., unexpected shifts in NMR) be resolved?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. For example, indole NH protons may exhibit variable δ values due to hydrogen bonding. To resolve this:

  • Compare experimental NMR with computed chemical shifts (GIAO method).
  • Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent effects.
  • Perform variable-temperature NMR to detect conformational exchange .

Q. What role does X-ray crystallography play in elucidating the structural conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction determines absolute configuration and non-planar features. For example, cyclobutyl or benzyl groups may induce torsional angles (e.g., 25.9° dihedral in related structures) . Data collection (MoKα radiation, λ = 0.71073 Å) and refinement (SHELXL) yield R-factor <0.07. Hydrogen-bonding networks (e.g., N–H⋯O) stabilize crystal packing, which informs solubility and polymorphism studies.

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